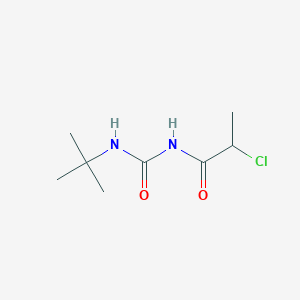![molecular formula C9H11Cl2NOS B2702401 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide CAS No. 2411254-99-2](/img/structure/B2702401.png)
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1990s as a potential therapeutic agent for the treatment of pain, inflammation, and other conditions. Since then, it has been extensively studied for its effects on the endocannabinoid system and its potential use as a research tool.
Mechanism of Action
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. When 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system can have a wide range of effects on the body, including pain relief, appetite stimulation, and mood regulation.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, stimulate appetite, and improve mood. 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide has also been shown to have neuroprotective effects, protecting against damage caused by oxidative stress and other factors.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide as a research tool is its high affinity for the CB1 receptor, which allows for precise targeting of the endocannabinoid system. However, its potency and potential for abuse also make it a challenging compound to work with, and care must be taken to ensure proper handling and disposal. Additionally, the complex synthesis process and high cost of 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide can make it difficult to obtain for research purposes.
Future Directions
There are many potential future directions for research on 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide and its effects on the endocannabinoid system. One area of interest is the development of new therapeutic agents based on 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide and other synthetic cannabinoids. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide and its potential applications in a variety of fields, including pain management, neuroprotection, and mood regulation. Finally, the development of new synthesis methods and technologies may help to make 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide more accessible and affordable for scientific research.
Synthesis Methods
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide is typically synthesized using a multistep process that involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 5-chlorothiophene-2-carboxylic acid, followed by a series of additional reactions to produce the final product. The synthesis of 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a high affinity for the CB1 receptor, which is responsible for many of the physiological effects of cannabinoids. 2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide has been used to study the role of the endocannabinoid system in pain, inflammation, appetite, and other physiological processes.
properties
IUPAC Name |
2-chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NOS/c1-2-6(12-9(13)5-10)7-3-4-8(11)14-7/h3-4,6H,2,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPYBJKFZFYWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(S1)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid](/img/structure/B2702320.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702322.png)

![[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B2702327.png)
![8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2702328.png)
![8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2702329.png)
![4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B2702333.png)
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2702334.png)



